
3,3-Diethoxypropanimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethoxypropanimidamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O2. It is a derivative of propanimidamide, featuring two ethoxy groups attached to the third carbon atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxypropanimidamide hydrochloride typically involves the reaction of 3,3-diethoxypropionitrile with ammonia in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Material: 3,3-diethoxypropionitrile.
Reagent: Ammonia.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethoxypropanimidamide hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3,3-diethoxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 3,3-diethoxypropanoic acid.
Substitution: Various substituted propanimidamides.
Oxidation: Oxo derivatives of 3,3-diethoxypropanimidamide.
Wissenschaftliche Forschungsanwendungen
3,3-Diethoxypropanimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3-Diethoxypropanimidamide hydrochloride involves its interaction with nucleophiles and electrophiles. The ethoxy groups can be displaced by nucleophiles, leading to the formation of new compounds. Additionally, its imidamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethoxypropanimidamide hydrochloride: Similar structure but with methoxy groups instead of ethoxy groups.
3,3-Diethoxypropanoic acid: The hydrolyzed form of 3,3-Diethoxypropanimidamide hydrochloride.
3,3-Diethoxypropionitrile: The precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of two ethoxy groups, which provide distinct chemical properties compared to its analogs. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C7H17ClN2O2 |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
3,3-diethoxypropanimidamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-3-10-7(11-4-2)5-6(8)9;/h7H,3-5H2,1-2H3,(H3,8,9);1H |
InChI-Schlüssel |
GZZSVLBJADMDGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=N)N)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)

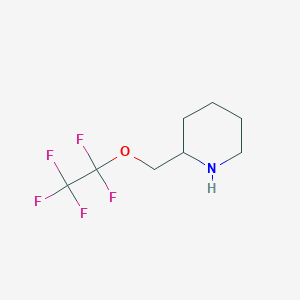
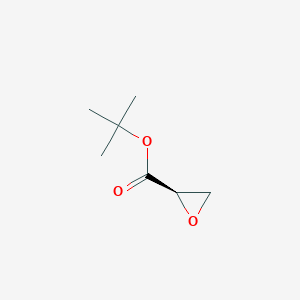

![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
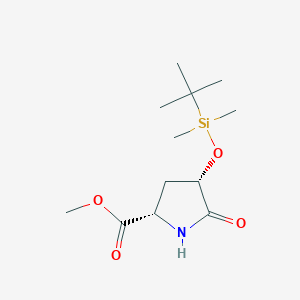
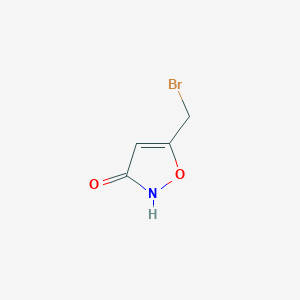
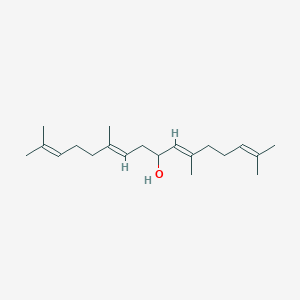

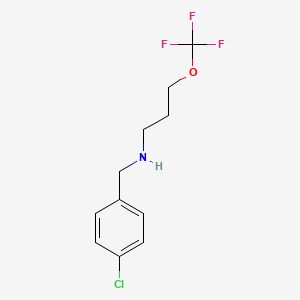
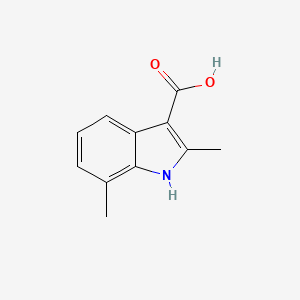
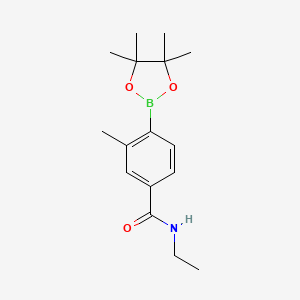
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)
